molecular formula C11H16N4O2 B1425647 Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate CAS No. 1035271-06-7

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1425647
CAS No.: 1035271-06-7
M. Wt: 236.27 g/mol
InChI Key: GTBFOHPZTSAGHZ-UHFFFAOYSA-N
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Description

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities .

Preparation Methods

The synthesis of Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate typically involves the formation of a C-N bond at the C6 position of the pyridazine ring. One common method is the Ullmann nucleophilic substitution reaction . This reaction involves the use of a copper catalyst to facilitate the substitution of a halogen atom with a nitrogen-containing group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 100-150°C .

Chemical Reactions Analysis

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce various substituents at specific positions on the pyridazine ring.

Scientific Research Applications

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: It is utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Pyridazinone derivatives: These compounds also exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Pyrimidine derivatives: Similar to pyridazines, pyrimidines are used in the development of pharmaceuticals and agrochemicals.

    Pyrazine derivatives: These compounds are known for their applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct biological and chemical properties .

Properties

IUPAC Name

methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14-5-7-15(8-6-14)10-4-3-9(12-13-10)11(16)17-2/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFOHPZTSAGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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